3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of pyridine and tetrahydropyridine, which are both important heterocyclic compounds in organic chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the human 5ht2a receptor .
Mode of Action
It’s known that similar compounds can inhibit the production of inositol phosphate induced by 5-ht .
Biochemical Pathways
Related compounds have been used to form ene-endo-spirocyclic ammonium ylids for [2,3]-sigmatropic rearrangement to pyrroloazepinones and oxazepinones .
Result of Action
Similar compounds have been associated with the treatment or prophylaxis of substance addiction or inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method involves the reduction of N-methylpyridinium with borohydride reagents to form 1-methyl-1,2,3,6-tetrahydropyridine . Another approach is the modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been used to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride reagents for reduction , oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce different tetrahydropyridine compounds.
Scientific Research Applications
3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: A similar compound with a slightly different structure, known for its use in forming ene-endo-spirocyclic ammonium ylids.
3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride: Another derivative with similar properties and applications.
2-(1,2,5,6-tetrahydropyridin-3-yl)pyridine dihydrochloride: A closely related compound with comparable chemical behavior.
Uniqueness
3-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-3-9(7-11-5-1)10-4-2-6-12-8-10;;/h1,3-5,7,12H,2,6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWREERVQDWJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.